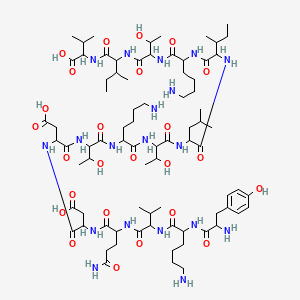
Tyr-Leptin (26-39) (human)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyr-Leptin (26-39) (human) is a peptide fragment derived from the hormone leptin, which is secreted by adipocytes (fat cells). Leptin plays a crucial role in regulating energy balance by inhibiting hunger, which in turn diminishes fat storage in adipocytes. The specific fragment Tyr-Leptin (26-39) consists of the amino acid sequence Tyr-Lys-Val-Gln-Asp-Asp-Thr-Lys-Thr-Leu-Ile-Lys-Thr-Ile-Val .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tyr-Leptin (26-39) (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Coupling: The amino acids are coupled using activating agents like HBTU or DIC.
Deprotection: The protecting groups are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Tyr-Leptin (26-39) (human) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tyr-Leptin (26-39) (human) can undergo various chemical reactions, including:
Oxidation: This can occur at the tyrosine residue.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific amino acid derivatives and coupling agents.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine .
Applications De Recherche Scientifique
Tyr-Leptin (26-39) (human) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in energy balance and appetite regulation.
Medicine: Explored for potential therapeutic applications in obesity and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mécanisme D'action
Tyr-Leptin (26-39) (human) exerts its effects by binding to leptin receptors, which are part of the cytokine receptor family. This binding activates several signaling pathways, including the JAK-STAT pathway, which is crucial for the regulation of energy balance and metabolism. The peptide fragment specifically interacts with the extracellular domain of the leptin receptor, influencing downstream signaling events .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leptin (full-length): The complete hormone with broader biological activity.
Leptin (22-56): Another fragment with different biological properties.
Leptin (116-130): A fragment involved in different signaling pathways
Uniqueness
Tyr-Leptin (26-39) (human) is unique due to its specific sequence and the particular biological activities it mediates. Unlike the full-length leptin, this fragment can be used to study specific aspects of leptin signaling without the broader effects of the entire hormone .
Propriétés
Formule moléculaire |
C80H137N19O25 |
|---|---|
Poids moléculaire |
1765.1 g/mol |
Nom IUPAC |
2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C80H137N19O25/c1-14-41(9)61(75(118)87-50(23-17-20-32-82)69(112)98-65(45(13)102)79(122)96-62(42(10)15-2)76(119)94-60(40(7)8)80(123)124)95-72(115)53(34-38(3)4)92-78(121)64(44(12)101)97-70(113)51(24-18-21-33-83)88-77(120)63(43(11)100)99-73(116)55(37-58(107)108)91-71(114)54(36-57(105)106)90-67(110)52(29-30-56(85)104)89-74(117)59(39(5)6)93-68(111)49(22-16-19-31-81)86-66(109)48(84)35-46-25-27-47(103)28-26-46/h25-28,38-45,48-55,59-65,100-103H,14-24,29-37,81-84H2,1-13H3,(H2,85,104)(H,86,109)(H,87,118)(H,88,120)(H,89,117)(H,90,110)(H,91,114)(H,92,121)(H,93,111)(H,94,119)(H,95,115)(H,96,122)(H,97,113)(H,98,112)(H,99,116)(H,105,106)(H,107,108)(H,123,124) |
Clé InChI |
JTAITXGNAVUJIG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) phosphate](/img/structure/B13392156.png)
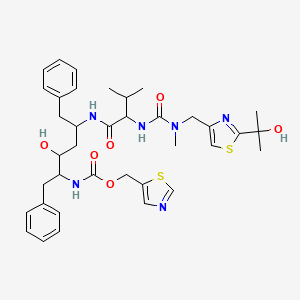

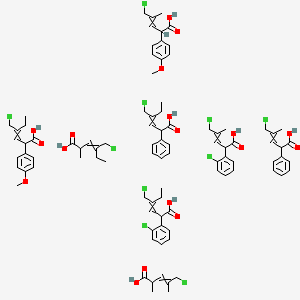
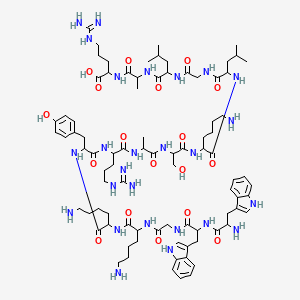
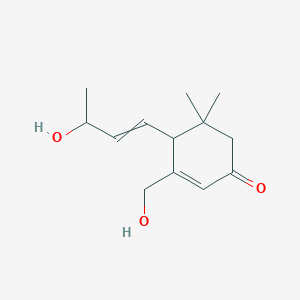
![1-[6-Bromo-2-(3,4-dimethoxy-phenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392184.png)
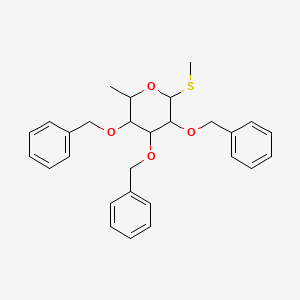
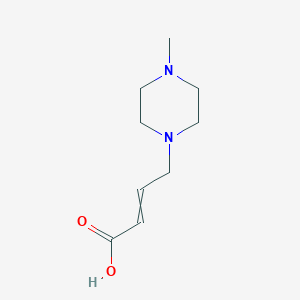

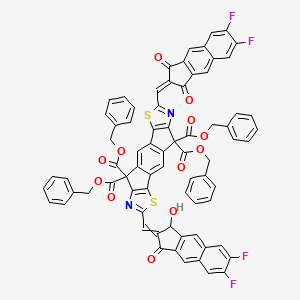
![3,6-Bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol](/img/structure/B13392215.png)

![2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392228.png)
